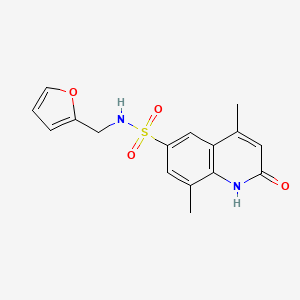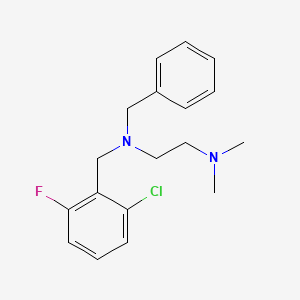
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has been widely studied for its potential applications in the field of medicine and biology. This compound is also known as FQ, and it has been synthesized using various methods. The synthesis of FQ is a complex process that involves the use of different reagents and reaction conditions.
Mechanism of Action
The mechanism of action of FQ involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. FQ has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition results in the arrest of the cell cycle and the induction of apoptosis in cancer cells. FQ has also been shown to inhibit the activity of viral proteases, which are enzymes that are essential for the replication of viruses. This inhibition results in the inhibition of viral replication and the prevention of viral infection.
Biochemical and Physiological Effects:
FQ has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which results in the inhibition of tumor growth. FQ has also been shown to inhibit the replication of viruses, which results in the prevention of viral infection. In addition, FQ has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using FQ in lab experiments include its high potency and selectivity, which make it a potential candidate for the treatment of various diseases. FQ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. The limitations of using FQ in lab experiments include its complex synthesis method, which makes it difficult to obtain in large quantities. FQ also has limited solubility in water, which makes it difficult to use in experiments that require aqueous solutions.
Future Directions
There are several future directions for the study of FQ. One direction is the development of more efficient and cost-effective methods for the synthesis of FQ. Another direction is the study of the pharmacokinetics and pharmacodynamics of FQ, which will provide a better understanding of its efficacy and safety in humans. The development of FQ analogs with improved potency and selectivity is also a potential direction for future research. Finally, the study of the potential applications of FQ in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes, is an important area for future research.
Synthesis Methods
The synthesis of FQ can be achieved through various methods. One of the most common methods involves the reaction of 2-furylmethylamine with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide in the presence of a catalyst. This reaction results in the formation of FQ. Other methods involve the use of different reagents and reaction conditions, such as the reaction of 2-furylmethylamine with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in the presence of a base.
Scientific Research Applications
FQ has been widely studied for its potential applications in the field of medicine and biology. This compound has been shown to have anticancer, antiviral, and antibacterial properties. FQ has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. In addition, FQ has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-7-15(19)18-16-11(2)6-13(8-14(10)16)23(20,21)17-9-12-4-3-5-22-12/h3-8,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCALEFYNMCMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinesulfonamide, N-(2-furanylmethyl)-1,2-dihydro-4,8-dimethyl-2-oxo- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)



![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)


![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)